omega-Hydroxyisodillapiole basic chemical properties
omega-Hydroxyisodillapiole basic chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omega-Hydroxyisodillapiole is a phenylpropanoid belonging to the cinnamyl alcohol class of organic compounds. It has been identified as a natural constituent of Piper hispidum Sw., a plant species with a history of use in traditional medicine. While research on the pure compound is limited, its chemical nature and origin suggest potential biological activities that warrant further investigation. This technical guide provides a summary of its known chemical properties, a representative experimental protocol for its isolation, and a proposed workflow for exploring its biological significance.
Core Chemical Properties
Quantitative data for omega-Hydroxyisodillapiole is sparse in the available literature. The following table summarizes the known and predicted properties. Experimentally determined values are limited, and many properties are derived from computational models.
| Property | Value | Source |
| IUPAC Name | 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol | PhytoBank[1] |
| Molecular Formula | C₁₂H₁₄O₅ | PhytoBank[1] |
| Average Molecular Weight | 238.239 g/mol | PhytoBank[1] |
| Monoisotopic Molecular Weight | 238.084123551 g/mol | PhytoBank[1] |
| Predicted Water Solubility | 1.07 g/L | ALOGPS (cited in PhytoBank)[1] |
| Predicted logP | 1.63 | ALOGPS (cited in PhytoBank)[1] |
| Predicted pKa (Strongest Acidic) | 15.62 | ChemAxon (cited in PhytoBank)[1] |
| Predicted pKa (Strongest Basic) | -2.5 | ChemAxon (cited in PhytoBank)[1] |
| Hydrogen Bond Donor Count | 1 | ChemAxon (cited in PhytoBank)[1] |
| Hydrogen Bond Acceptor Count | 5 | ChemAxon (cited in PhytoBank)[1] |
| Rotatable Bond Count | 4 | ChemAxon (cited in PhytoBank)[1] |
Experimental Protocols
Representative Isolation of omega-Hydroxyisodillapiole from Piper hispidum
While a specific protocol for the isolation of omega-Hydroxyisodillapiole has not been detailed in the reviewed literature, a general methodology for the isolation of phenylpropanoids from Piper species can be adapted. The following is a representative protocol based on common phytochemical techniques.
1. Plant Material Collection and Preparation:
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Collect fresh stems of Piper hispidum.
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Wash the plant material with distilled water to remove any debris.
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Air-dry the stems in a well-ventilated area, shielded from direct sunlight, until they are brittle.
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Grind the dried stems into a coarse powder using a mechanical grinder.
2. Extraction:
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Macerate the powdered plant material in a suitable organic solvent (e.g., methanol or ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional agitation.
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Filter the extract through Whatman No. 1 filter paper.
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Repeat the extraction process with the plant residue twice more to ensure exhaustive extraction.
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Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
3. Fractionation:
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Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
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Monitor the presence of phenylpropanoids in each fraction using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 95:5 v/v) and visualization under UV light (254 nm and 366 nm) and/or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).
4. Chromatographic Purification:
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Subject the fraction enriched with omega-Hydroxyisodillapiole (as determined by TLC) to column chromatography over silica gel.
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Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform).
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Collect fractions and monitor them by TLC.
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Pool fractions containing the compound of interest and concentrate them.
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Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water) to yield pure omega-Hydroxyisodillapiole.
5. Structure Elucidation:
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Confirm the identity and purity of the isolated compound using spectroscopic techniques, including:
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the detailed molecular structure.
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Potential Biological Significance and Future Directions
Direct studies on the biological activity of omega-Hydroxyisodillapiole are lacking. However, its classification as a cinnamyl alcohol and its origin from Piper hispidum provide a basis for postulating potential areas of investigation. Extracts of Piper hispidum have been reported to possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Cinnamyl alcohols, as a class, are also known for their diverse pharmacological effects.
Proposed Bioactivity Screening Workflow
To elucidate the biological potential of omega-Hydroxyisodillapiole, a systematic screening workflow is proposed.
Caption: Proposed workflow for the bioactivity screening of omega-Hydroxyisodillapiole.
Potential Signaling Pathway Involvement
Given the anti-inflammatory properties of many cinnamyl alcohol derivatives, a plausible area of investigation for omega-Hydroxyisodillapiole is its effect on inflammatory signaling pathways, such as the NF-κB and MAPK pathways. These pathways are central to the cellular response to inflammatory stimuli and are common targets for anti-inflammatory drugs.
Caption: Hypothetical inhibition of inflammatory signaling by omega-Hydroxyisodillapiole.
Conclusion
Omega-Hydroxyisodillapiole is a naturally occurring phenylpropanoid with a chemical structure that suggests potential for biological activity. While current experimental data on the pure compound is limited, this guide provides a framework for its study, from isolation to bioactivity screening. Further research is necessary to fully characterize its physicochemical properties and to explore its pharmacological potential, which could lead to the development of new therapeutic agents.
